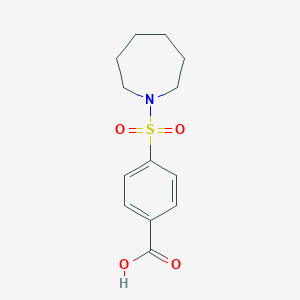
N/'-(4-Fluorophenyl)-N,N-dimethylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-fluoro-phenyl)-N,N-dimethyl-formamidine is an organic compound characterized by the presence of a formamidine group attached to a 4-fluoro-phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluoro-phenyl)-N,N-dimethyl-formamidine typically involves the reaction of 4-fluoroaniline with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene. The reaction proceeds via the formation of an intermediate imine, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of N’-(4-fluoro-phenyl)-N,N-dimethyl-formamidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
N’-(4-fluoro-phenyl)-N,N-dimethyl-formamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the formamidine group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of N’-(4-fluoro-phenyl)-N,N-dimethyl-formamidine.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N’-(4-fluoro-phenyl)-N,N-dimethyl-formamidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N’-(4-fluoro-phenyl)-N,N-dimethyl-formamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N’-(4-chloro-phenyl)-N,N-dimethyl-formamidine
- N’-(4-bromo-phenyl)-N,N-dimethyl-formamidine
- N’-(4-methyl-phenyl)-N,N-dimethyl-formamidine
Uniqueness
N’-(4-fluoro-phenyl)-N,N-dimethyl-formamidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
15851-81-7 |
|---|---|
分子式 |
C9H11FN2 |
分子量 |
166.2 g/mol |
IUPAC名 |
N'-(4-fluorophenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H11FN2/c1-12(2)7-11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 |
InChIキー |
ZUXFGHXKHKTCRP-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=C(C=C1)F |
正規SMILES |
CN(C)C=NC1=CC=C(C=C1)F |
Key on ui other cas no. |
15851-81-7 |
同義語 |
N2-(4-Fluorophenyl)-N1,N1-dimethylmethanimidamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)




![bis-(Ethylenediamine)copper bis[dicyanoaurate]](/img/structure/B98983.png)








